molecular formula C4H8O3 B3048250 2-(methoxymethoxy)acetaldehyde CAS No. 162468-22-6

2-(methoxymethoxy)acetaldehyde

Cat. No.: B3048250
CAS No.: 162468-22-6
M. Wt: 104.1 g/mol
InChI Key: GAOHPGKVCIOCHV-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)acetaldehyde is an organic compound with the molecular formula C4H8O3 It is a derivative of acetaldehyde, where one of the hydrogen atoms is replaced by a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethoxy)acetaldehyde typically involves the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with another molecule of methanol to form the desired product. The reaction conditions usually involve mild temperatures and an acidic environment to facilitate the formation of the acetal linkage .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where acetaldehyde and methanol are continuously fed into a reactor containing an acid catalyst. This method ensures a steady production rate and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethoxy)acetaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methoxymethoxy)acetaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)acetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately affecting cellular processes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Methoxymethoxy)acetaldehyde is unique due to the presence of two methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and research .

Properties

IUPAC Name

2-(methoxymethoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-6-4-7-3-2-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOHPGKVCIOCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448668
Record name Acetaldehyde, (methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162468-22-6
Record name Acetaldehyde, (methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methoxymethoxy)acetaldehyde
Reactant of Route 2
2-(methoxymethoxy)acetaldehyde
Reactant of Route 3
2-(methoxymethoxy)acetaldehyde
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2-(methoxymethoxy)acetaldehyde
Reactant of Route 5
2-(methoxymethoxy)acetaldehyde
Reactant of Route 6
2-(methoxymethoxy)acetaldehyde

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